1-(1-Phenylethyl)piperidin-4-amine
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Overview
Description
1-(1-Phenylethyl)piperidin-4-amine is an organic compound with the molecular formula C13H20N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is of interest due to its structural similarity to various pharmacologically active substances, making it a valuable subject of study in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Phenylethyl)piperidin-4-amine can be synthesized through several methods. One common approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2), which avoids the need for classical N-protection/O-activation/cyclization/deprotection sequences . Additionally, microwave irradiation can be used for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactions. For instance, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Phenylethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: N-substituted piperidines.
Scientific Research Applications
1-(1-Phenylethyl)piperidin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Phenylethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The piperidine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity . This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide (Acrylfentanyl): A synthetic opioid with structural similarities.
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide (2-Fluoroacrylfentanyl): Another fentanyl analogue with similar structural features.
Uniqueness: 1-(1-Phenylethyl)piperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct pharmacological properties. Unlike some of its analogues, it may exhibit different binding affinities and activities at various biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
1-(1-phenylethyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11(12-5-3-2-4-6-12)15-9-7-13(14)8-10-15/h2-6,11,13H,7-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQXDUKLHMLEHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(CC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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